Triethyl phosphonoacetate

Overview

Description

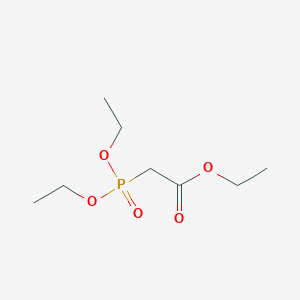

Triethyl phosphonoacetate (CAS 867-13-0, molecular formula C₈H₁₇O₅P) is a versatile organophosphorus compound widely used in organic synthesis. It serves as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, enabling the formation of α,β-unsaturated esters from aldehydes and ketones . Its commercial availability and stability make it a staple in synthesizing complex molecules, including pharmaceuticals and natural products . Purity is critical, as aged batches can reduce reaction yields by up to 10% .

Preparation Methods

Traditional Transesterification Method

The conventional route to TEPA involves transesterification between triethyl phosphite and ethyl chloroacetate. This method, widely documented in mid-20th-century literature, operates under elevated temperatures (130–140°C) and requires precise stoichiometric control . Triethyl phosphite reacts with ethyl chloroacetate in a 1:1 molar ratio, producing TEPA and ethyl chloride as a byproduct. A critical limitation lies in the side reaction between ethyl chloroacetate and residual ethanol, which reduces yield and complicates purification .

Early industrial implementations faced challenges with chloroethane emissions, necessitating costly gas-scrubbing systems. For instance, unoptimized protocols reported yields of 70–75% and purity levels below 85%, as determined by gas chromatography (GC) . Post-reaction distillation at 140–150°C under reduced pressure (500 Pa) partially addressed purity issues but introduced energy inefficiencies. Despite these drawbacks, this method remains a baseline for comparative studies .

Phenetole-Mediated Synthesis with Byproduct Recycling

Patent CN114085245A introduces a groundbreaking approach using phenetole () as both solvent and recyclable reagent. The protocol involves two interconnected reactions:

-

TEPA Synthesis : Triethyl phosphite (1 mol) dissolves in phenetole (2–4 mol), heated to 120–130°C. Ethyl chloroacetate (0.8–1.2 mol) is added dropwise over 2–4 hours, yielding TEPA and ethyl chloride .

-

Phenetole Recovery : Ethyl chloride reacts with sodium phenolate () at 75–80°C for 34–48 hours, regenerating phenetole .

Key Process Parameters:

Example 1 (CN114085245A) : Using a 1:3 molar ratio of triethyl phosphite to phenetole and 120°C reaction temperature, TEPA yield reached 92% with 98% purity. Phenetole recovery exceeded 95%, reducing raw material costs by 40% compared to traditional methods .

Catalytic Synthesis Using Tetrabutylammonium Iodide

Patent CN106397481A discloses a catalytic method employing tetrabutylammonium iodide (TBAI) to accelerate the reaction between triethyl phosphate and ethyl chloroacetate. Operating at 90–120°C, this approach minimizes side reactions through controlled reagent addition and deep cooling (−20°C) to recover ethyl chloride .

Reaction Mechanism:

3\text{P} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{TBAI (0.02 wt\%)}} \text{TEPA} + \text{EtCl}

TBAI facilitates nucleophilic substitution by stabilizing the transition state, reducing activation energy. The optimized protocol achieves 88% yield and 96% purity after distillation .

Critical Considerations :

-

Addition Rate : Ethyl chloroacetate must be added over 6–8 hours to prevent exothermic runaway .

-

Purification : High-purity rectification at 150°C (500 Pa) separates unreacted ethyl chloroacetate (<2% residual) .

Comparative Analysis of Preparation Methods

The table below synthesizes data from patents CN114085245A and CN106397481A , alongside traditional transesterification:

The phenetole method excels in yield and circularity but requires complex equipment for sodium phenolate handling. Conversely, the catalytic approach offers simplicity and lower energy inputs, making it suitable for small-scale production .

Industrial-Scale Considerations and Challenges

Scaling TEPA synthesis necessitates addressing:

-

Ethyl Chloride Management : Modern plants integrate absorption columns to convert ethyl chloride into phenetole or hydrochloric acid .

-

Distillation Efficiency : Short-path distillation systems reduce thermal stress, preserving TEPA integrity .

-

Catalyst Recovery : TBAI remains in distillation residues, requiring alkaline treatment to recover phosphorus for fertilizer production .

Chemical Reactions Analysis

Horner–Wadsworth–Emmons (HWE) Reaction

Triethyl phosphonoacetate is a cornerstone reagent in the HWE reaction, enabling the synthesis of α,β-unsaturated esters with high E-selectivity (typically >90% for aldehydes) .

Mechanism and Selectivity

-

Deprotonation : A base (e.g., NaOEt, DBU) generates the phosphonate carbanion.

-

Nucleophilic attack : The carbanion reacts with aldehydes/ketones, forming an oxaphosphetane intermediate.

-

Elimination : Collapse of the intermediate yields the alkene and a phosphate byproduct .

Factors influencing stereochemistry :

-

Steric effects : Bulky groups on the aldehyde favor E-alkenes due to antiperiplanar geometry during oxaphosphetane formation .

-

Base and solvent : LiCl/DBU in acetonitrile (Masamune–Roush conditions) enhance yields for sensitive substrates .

Table 1: Substrate Scope and Selectivity in HWE Reactions

| Carbonyl Substrate | Base/Solvent | Major Product (E:Z Ratio) | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | NaOEt/THF | 95:5 | 85 | |

| Cyclohexanone | DBU/LiCl/MeCN | 80:20 | 72 | |

| Cinnamaldehyde | K₂CO₃/DMF | 90:10 | 78 |

α-Arylation via Palladium Catalysis

This compound participates in cross-coupling reactions to form α-aryl phosphonoacetates , valuable intermediates in medicinal chemistry .

General Procedure :

-

Reagents : this compound, aryl halide, Pd₂(dba)₃, BrettPhos ligand.

-

Conditions : 85–100°C in cyclopentyl methyl ether (CPME), followed by HCl quenching.

-

Isolation : Column chromatography yields pure α-aryl products.

Table 2: Representative α-Arylation Examples

Key Findings :

-

Electron-rich and electron-deficient aryl halides are tolerated.

-

Catalyst loading as low as 1 mol% Pd achieves full conversion .

Reaction Steps :

-

Hydrazine addition : this compound + hydrazine → diethoxyphosphonylhydrazide.

-

Condensation : Hydrazide + aldehyde (HCl/EtOH) → hydrazone.

Conditions :

Applications :

-

Hydrazones serve as ligands in coordination chemistry.

-

Potential intermediates for heterocycle synthesis (e.g., pyrazoles).

Key Improvements in Modern Methods :

Scientific Research Applications

Key Applications

-

Horner-Wadsworth-Emmons Reaction (HWE)

- TEPA is primarily known for its role as a reagent in the HWE reaction, which is used to synthesize alkenes from carbonyl compounds. The reaction typically yields E-alkenes with high regioselectivity.

- Mechanism : In the presence of a base, TEPA can be deprotonated to form a phosphonate anion, which then reacts with carbonyl compounds to form alkenes.

-

Tsuji-Trost Reactions

- TEPA serves as a reactant in Tsuji-Trost reactions, facilitating the allylation of various substrates. This reaction is crucial for synthesizing complex organic molecules.

-

Intramolecular Reactions

- TEPA is employed in intramolecular Heck-type cyclizations and isomerizations, allowing for the formation of cyclic compounds from linear precursors.

- It can also participate in intramolecular aryne-ene reactions, expanding its utility in synthetic organic chemistry.

-

Synthesis of Phosphonates

- TEPA acts as a precursor in synthesizing α-aryl phosphonoacetates, which are useful intermediates in various synthetic pathways.

- These phosphonates can be generated via catalytic strategies that enhance their functional diversity while minimizing harsh reaction conditions.

Data Tables

| Reactant | Base | Solvent | Product Yield (%) |

|---|---|---|---|

| Carbonyl Compound A | Sodium Methoxide | Toluene | 85 |

| Carbonyl Compound B | Potassium Carbonate | DMF | 78 |

| Carbonyl Compound C | Lithium Diisopropylamide | THF | 90 |

Case Studies

- Synthesis of Chiral Compounds

- α-Arylation of Phosphonoacetates

- Novel Routes to Substituted Phosphonates

Mechanism of Action

The primary mechanism of action of triethyl phosphonoacetate involves the formation of a phosphonate anion through deprotonation by a base. This anion then reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of an oxaphosphetane intermediate, which then decomposes to form the desired alkene and a phosphate byproduct .

Comparison with Similar Compounds

Reactivity and Stereochemical Outcomes

Triethyl Phosphonoacetate vs. Chiral Phosphonoacetates

This compound typically produces α,β-unsaturated esters with moderate stereoselectivity. For example, in the synthesis of platensimycin, it yielded olefins with a 1.5:1 E/Z ratio, whereas a chiral phosphonoacetate achieved a superior 4.5:1 ratio . This highlights the trade-off between accessibility and stereochemical precision.

This compound vs. Wittig Reagents (e.g., Ethyl (Triphenylphosphoranylidene)acetate)

Wittig reagents like ethyl (triphenylphosphoranylidene)acetate (CAS 1099-45-2) generate olefins via ylide intermediates but often lack stereochemical control. In contrast, HWE reactions with this compound provide better predictability, albeit with variable diastereoselectivity (e.g., 1:1 mixtures in some cases) .

This compound vs. Triphenyl Phosphate

Both compounds are organophosphorus derivatives, but their toxicological profiles differ. This compound similarly lacks developmental toxicity in prenatal studies, though it poses risks of skin/eye irritation and aquatic toxicity (GHS Category 2 for acute/chronic aquatic hazards) .

Hydrolysis and Stability

This compound undergoes slow hydrolysis under hydrothermal conditions, facilitating controlled ligand release in heterobimetallic uranyl phosphonate synthesis . This contrasts with more labile phosphonates, which may hydrolyze too rapidly for such applications.

Alkylation Reactions

This compound reacts efficiently with ethyl α-bromopropanoate in DMSO/K₂CO₃ to form alkylated products, a process less feasible with bulkier phosphonates due to steric hindrance .

Cyclopropanation

In cyclopropane synthesis, this compound reacts with epoxides to yield cyclopropanecarboxylic acids, albeit in low yields (16%) and requiring prolonged heating . Other phosphonates may offer faster kinetics but lower selectivity.

Data Table: Key Properties of this compound and Comparators

Biological Activity

Triethyl phosphonoacetate (TEPA) is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in synthetic organic chemistry and potential applications in medicinal chemistry. This article explores the biological activity of TEPA, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHOP

- IUPAC Name : Ethyl 2-(diethoxyphosphoryl)acetate

- CAS Number : 867-13-0

The compound is a colorless liquid with a density of 1.13 g/mL and a boiling point of 142-145 °C at 9 mmHg .

Synthesis and Applications

TEPA is primarily used as a precursor in the synthesis of various biologically active compounds. It plays a significant role in the Horner-Wadsworth-Emmons reaction, which is crucial for forming carbon-carbon double bonds in organic synthesis . Additionally, TEPA has been utilized in the synthesis of heterocyclic compounds with potential pharmacological properties .

- Anticancer Activity : TEPA has shown promise in the synthesis of compounds that exhibit anticancer properties. For instance, derivatives synthesized from TEPA have been evaluated for their efficacy against cancer cell lines, demonstrating significant cytotoxic effects .

- Cardiotonic Effects : Research indicates that TEPA-derived compounds can enhance cardiac contractility. In studies involving anesthetized dogs, certain derivatives produced greater increases in cardiac contractility compared to other analogues .

- Decontamination Efficacy : TEPA has been studied for its potential to decontaminate skin exposed to organophosphorus compounds (OPCs), including chemical warfare agents. In vitro studies have shown that TEPA can effectively degrade these toxic agents when combined with reactive skin decontamination lotions (RSDL) .

- Toxicity and Safety : While TEPA is useful in various applications, it also poses risks associated with organophosphorus compounds, such as potential neurotoxicity and skin irritation . Safety measures are essential when handling this compound.

Case Study 1: Synthesis of Cardiotonic Agents

A series of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinones were synthesized using the ylide derived from TEPA. These compounds were evaluated for their cardiotonic activity, revealing promising results that warrant further investigation into their therapeutic applications .

Case Study 2: Decontamination Studies

In a study assessing the efficacy of RSDL on skin contaminated with OPCs, TEPA was compared to VX (a nerve agent). The findings indicated that early decontamination was crucial for effectiveness, with TEPA showing significant degradation capabilities under specific conditions .

Data Table: Biological Activities of this compound Derivatives

Q & A

Q. Basic: What is the role of triethyl phosphonoacetate in organic synthesis, and how is it methodologically applied?

This compound is a Horner-Wittig reagent widely used for C2 homologation of esters , enabling the synthesis of α,β-unsaturated esters (e.g., α-(hydroxymethyl)acrylates). Methodologically, it reacts with aldehydes or ketones under basic conditions (e.g., K₂CO₃) to form olefins via the Horner-Wadsworth-Emmons (HWE) reaction. For instance, in hydroxymethylation reactions, excess formaldehyde and aqueous K₂CO₃ facilitate double hydroxymethylation to yield allyl alcohols, which are intermediates in natural product synthesis .

Q. Advanced: How can reaction conditions be optimized to minimize byproduct formation during HWE reactions with this compound?

Byproduct formation (e.g., competing elimination or incomplete phosphorylation) can be mitigated by:

- Controlling base strength and stoichiometry : Use weaker bases (e.g., K₂CO₃ instead of NaH) to avoid over-dehydration .

- Temperature modulation : Reactions at room temperature (vs. elevated) reduce side reactions, as demonstrated in allyl alcohol synthesis .

- Purification strategies : Flash chromatography (silica gel) effectively isolates target compounds from unreacted starting materials .

Q. Basic: What analytical techniques are used to confirm the purity and structural integrity of this compound?

Key methods include:

- Gas chromatography (GC) : Purity ≥97% is confirmed via GC analysis, as specified in commercial grades .

- Spectroscopy : Infrared (IR) spectra validate functional groups (e.g., P=O at ~1250 cm⁻¹, ester C=O at ~1740 cm⁻¹) .

- Refractometry : Refractive index (1.430–1.432) and density (1.13 g/mL at 25°C) serve as physical consistency checks .

Q. Advanced: How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

The phosphonate group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks in C–C bond formation. Steric hindrance from ethoxy groups slows hydrolysis, improving stability in aqueous conditions (e.g., hydroxymethylation with formaldehyde) . Computational studies (e.g., DFT) or kinetic isotope effects could further elucidate electronic contributions, though direct evidence from the literature is limited.

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves and eyeshields are mandatory to prevent skin/eye irritation (H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) and ensure adequate airflow .

- Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste (H411) .

Q. Advanced: What ecotoxicological data exist for this compound, and how should it inform disposal practices?

This compound is classified as Aquatic Chronic Category 2 (H411), indicating toxicity to aquatic life with long-term effects. Researchers must:

- Avoid aqueous disposal : Use solvent recovery systems or incineration.

- Monitor biodegradation : Limited data suggest persistence; consult institutional guidelines for EPA-compliant disposal .

Q. Basic: How is this compound utilized in synthesizing bioactive molecules?

It is pivotal in constructing α,β-unsaturated esters , key motifs in pharmaceuticals and agrochemicals. For example, it participates in the synthesis of mevalocidin analogs, where hydroxymethylation and subsequent silylation yield intermediates for herbicide development .

Q. Advanced: Can this compound be adapted for enantioselective synthesis? What limitations exist?

While not inherently chiral, its phosphonate group can participate in asymmetric HWE reactions when paired with chiral bases or catalysts. Limitations include:

- Moderate stereocontrol : Competing pathways may reduce enantiomeric excess.

- Substrate specificity : Bulky aldehydes/ketones may hinder reactivity, requiring tailored conditions .

Q. Basic: What are the storage requirements for this compound to ensure long-term stability?

- Temperature : Store at 2–8°C in a dry, ventilated area .

- Container : Use glass bottles to prevent leaching; avoid plasticizers .

- Moisture control : Desiccate to prevent hydrolysis of the phosphonate ester .

Q. Advanced: How can mechanistic studies (e.g., NMR or isotopic labeling) clarify this compound’s role in multi-step reactions?

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBFICZYGKNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041573 | |

| Record name | Triethyl phosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Acros Organics MSDS] | |

| Record name | Triethyl phosphonoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19899 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

867-13-0 | |

| Record name | Triethyl phosphonoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl phosphonoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl phosphonoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl phosphonoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl phosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYL PHOSPHONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022826171T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.